molecular formula C13H20BrNO B1446117 3-(3-bromophenoxy)-N,N-diethylpropan-1-amine CAS No. 1704065-25-7

3-(3-bromophenoxy)-N,N-diethylpropan-1-amine

Cat. No. B1446117
M. Wt: 286.21 g/mol
InChI Key: XVZFDZMTLBBICG-UHFFFAOYSA-N
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Description

“3-(3-bromophenoxy)propanoic acid” is a synthetic organic compound with a molecular formula of C9H9BrO3 . It is derived from propanoic acid and bromophenol . The compound is commonly used as a research reagent in the fields of chemistry, pharmacology, and medicine .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step reaction process. For example, the synthesis of “1-[ω-(Bromophenoxy)alkyl]-3-naphthalenylmethyl Derivatives of Uracil” involves reacting piperidine with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form the bromophenoxy derivative .


Molecular Structure Analysis

The molecular structure of “3-(3-bromophenoxy)propanoic acid” consists of a bromophenol group attached to a propanoic acid group . The compound has a molecular weight of 245.07 .


Physical And Chemical Properties Analysis

“3-(3-bromophenoxy)propanoic acid” is a white crystalline solid compound with a melting point of 94-95 °C. It is soluble in water, methanol, and chloroform .

Scientific Research Applications

Synthesis and Complexation

  • Compounds with amine and phenol functionalities, like "3-(3-bromophenoxy)-N,N-diethylpropan-1-amine", are utilized in the synthesis of highly flexible chelating ligands for group 13 metals. These ligands have potential applications in coordination chemistry and materials science due to their ability to form hexadentate complexes with aluminum, gallium, and indium, offering new pathways for the development of metal-organic frameworks and catalysts (Liu et al., 1993).

Photoreactions and Charge-Transfer Interactions

  • Amines, including those similar in structure to "3-(3-bromophenoxy)-N,N-diethylpropan-1-amine", are studied for their role in charge-transfer interactions and photoreactions. These studies are significant for understanding the photophysical and photochemical behavior of organic compounds, which has implications for the development of organic photovoltaic devices and light-sensitive materials (Aloisi & Elisei, 1990).

Organic Synthesis and Medicinal Chemistry

  • Research on similar compounds has focused on their use in organic synthesis, particularly in the creation of heterocyclic compounds and isoquinolines, which are essential in pharmaceuticals and agrochemicals. This demonstrates the utility of "3-(3-bromophenoxy)-N,N-diethylpropan-1-amine" in facilitating complex synthetic pathways that could lead to new drugs and chemical entities (Kametani et al., 1970).

Catalysis and Chemical Transformations

  • Secondary amines, akin to the amine group in "3-(3-bromophenoxy)-N,N-diethylpropan-1-amine", are involved in catalytic processes and domino reactions. These compounds participate in transformations that yield complex organic structures from simple precursors, indicating potential applications in catalysis and synthetic methodology development (Rulev et al., 2007).

Safety And Hazards

“3-(3-bromophenoxy)-N,N-dimethylpropylamine” may be harmful if swallowed and may cause respiratory irritation. It is advised to avoid incompatible products and strong oxidizing agents, strong acids, strong bases, and strong reducing agents .

properties

IUPAC Name

3-(3-bromophenoxy)-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO/c1-3-15(4-2)9-6-10-16-13-8-5-7-12(14)11-13/h5,7-8,11H,3-4,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZFDZMTLBBICG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenoxy)-N,N-diethylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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